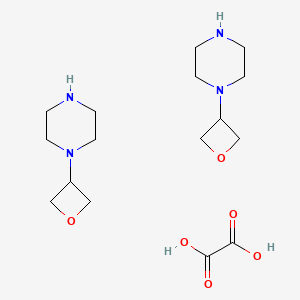

1-(Oxetan-3-yl)piperazine hemioxalate

Description

BenchChem offers high-quality 1-(Oxetan-3-yl)piperazine hemioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxetan-3-yl)piperazine hemioxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxalic acid;1-(oxetan-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H14N2O.C2H2O4/c2*1-3-9(4-2-8-1)7-5-10-6-7;3-1(4)2(5)6/h2*7-8H,1-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJSJNFGIBAYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2COC2.C1CN(CCN1)C2COC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Oxetan-3-yl)piperazine Hemioxalate: Technical Utility Guide

Part 1: Executive Summary & Strategic Value

In modern medicinal chemistry, the "Magic Methyl" effect has largely been superseded by the "Oxetane Effect." 1-(Oxetan-3-yl)piperazine hemioxalate (CAS: 1523571-19-8) represents a high-value building block designed to introduce the oxetane ring—a potent bioisostere for gem-dimethyl or carbonyl groups—onto a piperazine scaffold.

Unlike its free base counterpart, which is an oil prone to oxidation and difficult to handle in precise stoichiometries, the hemioxalate salt offers a stable, crystalline solid form. This guide details the physicochemical rationale for this reagent, its specific utility in modulating lipophilicity (LogP), and the precise protocols required to liberate the active amine for cross-coupling reactions.

Core Value Proposition

-

Lipophilicity Modulation: The oxetane ring reduces LogP by ~1.0 unit compared to a gem-dimethyl group and ~0.4 units compared to a cyclobutane, improving aqueous solubility without sacrificing metabolic stability.

-

Basicity Tuning: The electron-withdrawing inductive effect of the oxetane oxygen lowers the pKa of the adjacent nitrogen (approx. pKa 6.2–6.5), reducing hERG liability often associated with highly basic piperazines.

-

Handling Precision: The 2:1 (Base:Acid) stoichiometry of the hemioxalate provides a non-hygroscopic solid, enabling accurate weighing for high-throughput screening (HTS) arrays.

Part 2: Chemical Identity & Physicochemical Profile

Structural Specifications

| Property | Specification |

| Compound Name | 1-(Oxetan-3-yl)piperazine hemioxalate |

| CAS Number | 1523571-19-8 (Hemioxalate) / 1254115-23-5 (Free Base) |

| Stoichiometry | 2:1 (Base : Oxalic Acid) |

| Molecular Formula | (C₇H₁₄N₂O)₂[1][2][3] · C₂H₂O₄ |

| Molecular Weight | 374.43 g/mol (Salt) / 142.20 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | High: Water, DMSO, Methanol. Low: DCM, Toluene, Hexanes. |

| pKa (Conjugate Acid) | ~6.3 (Piperazine N1), ~9.0 (Piperazine N4 - distal) |

The Bioisostere Rationale (Mechanism of Action)

The oxetane ring is not merely a spacer; it is a functional electronic modulator.

-

Dipole Orientation: The oxetane oxygen lone pairs are exposed, acting as weak hydrogen bond acceptors (HBA), which can improve potency if the binding pocket contains H-bond donors.

-

Metabolic Blocking: Unlike the gem-dimethyl group, which is susceptible to CYP450-mediated oxidation (hydroxylation), the oxetane ring is metabolically robust.

Figure 1: Strategic logic for replacing traditional motifs with the oxetane scaffold in drug design.

Part 3: Experimental Protocols

Critical Handling: Stability Warning

The oxetane ring possesses significant ring strain (~106 kJ/mol).[4] While robust under basic and neutral conditions, it is susceptible to acid-catalyzed ring opening , particularly with strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) or strong aqueous acids (HCl < pH 1) at elevated temperatures.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic potential is low but moisture should be avoided to maintain stoichiometry.

-

Restricted Reagents: Avoid using strong Lewis acids during subsequent deprotection steps if possible.

Protocol A: "Free-Basing" In Situ

Purpose: The oxalate salt will inhibit Pd-catalysts and may interfere with nucleophilic substitutions. It must be neutralized to liberate the reactive nucleophilic amine.

Reagents:

-

1-(Oxetan-3-yl)piperazine hemioxalate (1.0 eq)

-

Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (3.0 eq)

-

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Suspension: Charge the reaction vessel with the hemioxalate salt and anhydrous K₂CO₃.

-

Solvation: Add MeCN (0.2 M concentration). The salt will not fully dissolve immediately.

-

Activation: Stir at Room Temperature (RT) for 30 minutes. The mixture will become a heterogeneous suspension of the free amine and potassium oxalate/carbonate.

-

Usage: This suspension can be used directly in SNAr reactions. For sensitive metal-catalyzed couplings, filtration of the solids is recommended (see Protocol B).

Protocol B: Buchwald-Hartwig Cross-Coupling

Purpose: Coupling the piperazine motif to an aryl halide.

Workflow Diagram:

Figure 2: Optimized workflow for cross-coupling 1-(oxetan-3-yl)piperazine hemioxalate.

Detailed Methodology:

-

Preparation: In a vial, suspend 1-(oxetan-3-yl)piperazine hemioxalate (1.0 mmol, 374 mg) and K₂CO₃ (3.0 mmol, 414 mg) in dry 1,4-dioxane (5 mL). Stir for 30 min at RT.

-

Filtration (Recommended): Filter the suspension through a syringe filter (PTFE, 0.45 µm) into the reaction vessel to remove potassium oxalate, which can chelate Pd species. Rinse the filter with 1 mL dioxane.

-

Note: If using SNAr chemistry (no metal), filtration is unnecessary.

-

-

Reaction Assembly: To the filtrate containing the free base, add the Aryl Bromide (0.9 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%). Add a second portion of base if required (e.g., NaOtBu 1.5 eq) depending on the specific coupling partner.

-

Execution: Seal and heat to 100°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (do not use 1M HCl). Dry organic layer over Na₂SO₄ and concentrate.

Part 4: References & Authority

-

Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[4][5] Angewandte Chemie International Edition, 49(48), 8979-8983. Link

-

Foundational text on oxetane physicochemical properties.

-

-

Burkhard, J. A., et al. (2010). "Oxetanes in medicinal chemistry: Synthesis and properties." Journal of Medicinal Chemistry, 53(17), 6326-6336. Link

-

Source for pKa and LogP modulation data.

-

-

PubChem Compound Summary. "1-(Oxetan-3-yl)piperazine."[3] National Center for Biotechnology Information. Link

-

Verification of CAS and structural identifiers.

-

-

Bull, J. A., et al. (2016). "Exploiting the oxetane ring in medicinal chemistry." Chemical Reviews, 116(19), 12150-12233. Link

-

Comprehensive review on synthesis and stability of oxetane amines.

-

Sources

- 1. 1706458-52-7 | 1-(Oxetan-3-yl)piperazine oxalate - AiFChem [aifchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Monograph: 1-(Oxetan-3-yl)piperazine Hemioxalate in Medicinal Chemistry

Executive Summary

1-(Oxetan-3-yl)piperazine hemioxalate (CAS 1523571-19-8) represents a high-value building block in modern drug discovery, specifically designed to address common lead optimization challenges such as poor solubility, high lipophilicity, and metabolic instability. By integrating the oxetane ring—a validated bioisostere for gem-dimethyl and carbonyl groups—onto a piperazine scaffold, this compound offers a unique physicochemical profile that lowers the basicity of the amine (pKa modulation) while enhancing polarity without the penalty of increased molecular weight often seen with other solubilizing groups.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

This compound exists as the hemioxalate salt of the free base 1-(oxetan-3-yl)piperazine.[1][2] The salt form is preferred for its superior crystallinity, stability, and handling properties compared to the hygroscopic liquid/low-melting solid free base.

| Property | Data |

| Chemical Name | 1-(Oxetan-3-yl)piperazine hemioxalate |

| CAS Number (Salt) | 1523571-19-8 |

| CAS Number (Free Base) | 1254115-23-5 |

| Molecular Formula | C7H14N2O[3][2][4] · 0.5 C2H2O4 |

| Molecular Weight | 187.22 g/mol (Salt); 142.20 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents |

| Stoichiometry | 2:1 (Base : Oxalic Acid) |

| pKa (Conjugate Acid) | ~6.2 (N1-oxetanyl) vs. ~9.8 (N4-unsubstituted) |

Strategic Utility in Drug Design

The Oxetane Advantage

The oxetane ring is not merely a structural spacer; it is a functional element that alters the electronic and physical landscape of the molecule.

-

Gem-Dimethyl Bioisostere: The oxetane ring mimics the steric bulk of a gem-dimethyl group but introduces significant polarity due to the ether oxygen. This substitution typically reduces LogP by ~1.0 unit, improving water solubility.

-

Basicity Modulation: The electron-withdrawing inductive effect (-I) of the oxetane oxygen propagates to the attached nitrogen. This lowers the pKa of the N1-piperazine nitrogen by 2–3 units compared to an N-isopropyl analog. Reduced basicity often correlates with improved membrane permeability and reduced hERG channel inhibition.

-

Metabolic Stability: Unlike flexible alkyl chains which are prone to oxidative metabolism (CYP450), the strained oxetane ring is metabolically robust, blocking "soft spots" for oxidation.

Decision Matrix: When to Deploy

Use the following logic flow to determine if this scaffold fits your SAR campaign:

Figure 1: Decision matrix for incorporating the oxetanyl-piperazine motif in lead optimization.

Synthesis & Manufacturing Protocols

The synthesis of the hemioxalate salt involves a two-stage process: the formation of the free base via reductive amination, followed by controlled salt formation to ensure stoichiometry.

Stage 1: Synthesis of Free Base (Reductive Amination)

Reaction Principle: Direct reductive amination of oxetan-3-one with piperazine using a mild hydride donor.

Reagents:

-

Oxetan-3-one (1.0 eq)

-

Piperazine (3.0 eq) [Excess prevents bis-alkylation]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, 0.1 eq)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve Piperazine (3.0 eq) in anhydrous DCM (10 mL/g).

-

Activation: Add Oxetan-3-one (1.0 eq) and Acetic Acid (0.1 eq). Stir at room temperature (20–25°C) for 30 minutes to allow iminium ion formation.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 20 minutes to control exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target [M+H]+ = 143.1).

-

Quench: Quench with saturated aqueous NaHCO3 solution.

-

Extraction: Extract the aqueous layer with DCM (3x). The product is in the organic layer.[5]

-

Purification: Dry organics over Na2SO4, filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH gradient) to remove excess piperazine.

Stage 2: Hemioxalate Salt Formation

Rationale: The hemioxalate salt (2:1 amine:acid) is chosen to produce a non-hygroscopic, crystalline solid suitable for long-term storage.

Protocol:

-

Solution A: Dissolve the purified free base (1.0 eq) in absolute Ethanol (5 mL/g).

-

Solution B: Dissolve anhydrous Oxalic Acid (0.5 eq) in warm Ethanol (5 mL/g). Note: Precision in stoichiometry is critical for hemioxalate formation.

-

Precipitation: Add Solution B dropwise to Solution A with vigorous stirring at room temperature. A white precipitate should form immediately.

-

Aging: Stir the slurry for 2 hours at 0–5°C to maximize yield.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold Ethanol followed by Diethyl Ether.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow from raw materials to the stable hemioxalate salt.

Quality Control & Analytical Standards

To ensure the integrity of the building block for medicinal chemistry applications, the following specifications must be met.

-

1H NMR (DMSO-d6): Diagnostic signals for the oxetane ring appear as multiplets around δ 4.4–4.6 ppm (4H, oxetane CH2) and δ 3.4 ppm (1H, methine). The piperazine protons appear as multiplets at δ 2.3–2.8 ppm.

-

Elemental Analysis: Calculated for C7H14N2O · 0.5 C2H2O4: C, 51.32; H, 8.08; N, 14.96.

-

HPLC Purity: >98% (area under curve). Method: C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid or TFA.

-

Salt Stoichiometry: Confirmed by elemental analysis or 1H NMR integration of the oxalate peak (if visible/non-exchangeable in solvent choice) vs. parent peaks.

Handling and Safety Information

-

Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; keep container tightly sealed.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

-

Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[6] Angewandte Chemie International Edition. Validated the use of oxetanes as gem-dimethyl bioisosteres and their effect on pKa and lipophilicity.

-

Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6] Chemical Reviews. Comprehensive review of oxetane synthesis, including reductive amination protocols.

-

Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters. Details the structural properties and conformational preferences of 3-substituted oxetanes.

-

PubChem Compound Summary. (2025). "1-(Oxetan-3-yl)piperazine."[7][3][8][1][2][4][9][10] National Center for Biotechnology Information. Provides basic chemical and physical property data.

-

Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Future Medicinal Chemistry. Discusses the metabolic stability advantages of oxetanes over alkyl chains.

Sources

- 1. 1-(Oxetan-3-yl)piperazine heMioxalate [1523571-19-8] | Chemsigma [chemsigma.com]

- 2. molcore.com [molcore.com]

- 3. 1-(Oxetan-3-yl)piperazine | 1254115-23-5 [chemicalbook.com]

- 4. 1-(Oxetan-3-yl)piperazine CAS#: 1254115-23-5 [m.chemicalbook.com]

- 5. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(Oxetan-3-yl)piperazine heMioxalate [1523571-19-8] | Chemsigma [chemsigma.com]

- 9. echemi.com [echemi.com]

- 10. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

Technical Guide: Oxetane-Containing Building Blocks in Medicinal Chemistry

The following technical guide provides an in-depth analysis of oxetane-containing building blocks in medicinal chemistry. It is designed for researchers and drug discovery professionals, focusing on the strategic application, synthesis, and physicochemical impact of this four-membered heterocycle.

Executive Summary

The oxetane ring has transitioned from a synthetic curiosity to a high-value pharmacophore in modern drug design.[1][2][3][4][5] Historically viewed as a high-energy, unstable intermediate, the 3,3-disubstituted oxetane motif is now recognized as a robust bioisostere for gem-dimethyl and carbonyl groups. Its incorporation addresses the "molecular obesity" crisis by lowering lipophilicity (LogD) and increasing metabolic stability without sacrificing steric coverage. This guide details the structural logic, synthetic protocols, and case studies validating oxetanes in clinical candidates like Rilzabrutinib and Fenebrutinib.

Part 1: The Physicochemical Advantage

The strategic value of the oxetane ring lies in its unique combination of high polarity and low lipophilicity, driven by the significant dipole moment (~2.0 D) of the strained ether oxygen.

Lipophilicity and Solubility Modulation

Replacing a lipophilic gem-dimethyl group with an oxetane ring typically lowers the LogP/LogD by 0.5 to 1.0 units while maintaining the sp³ character of the scaffold. This "polar hydrophobicity" allows medicinal chemists to increase aqueous solubility without introducing hydrogen bond donors (HBD), which can negatively impact membrane permeability.

Basicity Attenuation (pKa Modulation)

When positioned

-

Effect: It reduces the pKa of the adjacent amine by approximately 2.0–3.0 units compared to the corresponding cyclohexyl or isopropyl amine.

-

Benefit: This suppression of basicity reduces lysosomal trapping and hERG channel inhibition, common liabilities for highly basic amine drugs.

Structural Data Comparison

The following table summarizes the physicochemical shifts observed when transitioning from standard motifs to oxetanes.

| Property | gem-Dimethyl (–C(CH₃)₂) | Carbonyl (–C=O) | Oxetane (–C₃H₆O) | Impact of Oxetane |

| Hybridization | sp³ | sp² | sp³ | Increases 3D character (Fsp³) |

| H-Bond Acceptor | No | Strong | Moderate | Modulates potency/solubility balance |

| Metabolic Liability | High (CYP oxidation of methyls) | High (Reduction/Nucleophilic attack) | Low (3,3-disubstituted) | Blocks metabolic soft spots |

| Ring Strain | Low | N/A | ~106 kJ/mol | High strain, but kinetically stable |

Part 2: Structural Bioisosterism

Oxetanes are unique because they can mimic two chemically distinct functionalities depending on the vector of approach.

The Gem-Dimethyl Bioisostere

The oxetane ring is sterically congruent with a gem-dimethyl group. The C2–O–C4 angle (~92°) and the C2–C3–C4 angle (~85°) create a compact volume that fits into hydrophobic pockets originally targeting gem-dimethyl groups, but with the added benefit of a polar surface area.

The Carbonyl Bioisostere

The oxetane oxygen lone pairs project into space similarly to a carbonyl oxygen. This allows oxetanes to maintain critical hydrogen-bonding interactions with protein backbones while eliminating the electrophilicity associated with ketones or aldehydes.

Figure 1: The dual bioisosteric nature of the oxetane ring, bridging lipophilic alkyl groups and polar carbonyls.

Part 3: Synthetic Methodologies

Accessing 3,3-disubstituted oxetanes is the most critical workflow for medicinal chemists, as these derivatives possess the highest chemical stability.

Functionalization of Oxetan-3-one

The most versatile starting material is oxetan-3-one . It serves as a divergent hub for creating spirocyclic and 3-substituted oxetanes.

Protocol A: Strecker Synthesis (Preparation of 3-Aminooxetanes)

This route is essential for generating low-basicity amine building blocks.

-

Reagents: Oxetan-3-one, TMSCN (Trimethylsilyl cyanide), secondary amine (R₂NH).

-

Conditions: Stir in DCM at 0°C to RT.

-

Mechanism: Formation of the hemiaminal followed by cyanide attack.

-

Workup: Mild basic hydrolysis to yield the

-amino nitrile.

Protocol B: Corey-Chaykovsky Epoxidation/Cyclization

Used to create spirocyclic oxetanes from ketones.

-

Reagents: Trimethylsulfoxonium iodide (Me₃SOI), NaH (or KOtBu), Ketone substrate.

-

Step 1: Formation of the sulfur ylide.

-

Step 2: Nucleophilic attack on the ketone to form the epoxide.

-

Step 3: Ring expansion (if using specific precursors) or direct cyclization using alternative ylides.

Intramolecular Etherification

For non-spirocyclic variants, the cyclization of 1,3-diols is the industry standard.

-

Substrate: A 2,2-disubstituted-1,3-propanediol.

-

Activation: Monotosylation (TsCl, Pyridine) or Mesylation.

-

Cyclization: Base-mediated displacement (n-BuLi or NaH in THF) of the sulfonate by the remaining hydroxyl group.

-

Critical Note: This reaction relies on the Thorpe-Ingold effect; 2,2-disubstitution significantly accelerates the rate of ring closure.

Figure 2: Divergent synthetic pathways from Oxetan-3-one to high-value medicinal chemistry building blocks.

Part 4: Stability & Metabolic Liability

While oxetanes are kinetically stable, their high ring strain (~106 kJ/mol) dictates specific handling and biological considerations.[6]

Acid Sensitivity

Oxetanes are susceptible to acid-catalyzed ring opening, particularly 2-substituted oxetanes.

-

Mechanism: Protonation of the ether oxygen activates the adjacent carbons for nucleophilic attack (e.g., by chloride or water), leading to ring opening and formation of chlorohydrins or diols.

-

Mitigation: 3,3-disubstituted oxetanes are significantly more stable due to steric shielding of the backside of the C-O bond. Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) during late-stage deprotection steps.

Metabolic Stability

Oxetanes are generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.

-

The "Metabolic Shunt": Replacing a gem-dimethyl group (prone to CYP-mediated radical abstraction and hydroxylation) with an oxetane removes the abstractable hydrogen atoms.

-

Fate: If metabolized, oxetanes typically undergo hydrolysis by epoxide hydrolases (rare) or oxidative cleavage at the

-carbon, but they are far superior to the alkyl chains they replace.

Part 5: Case Studies in Drug Discovery

Rilzabrutinib (Sanofi/Principia)

Rilzabrutinib is a reversible covalent BTK inhibitor approved for immune thrombocytopenia. It represents a landmark success as the first approved drug containing a synthetic oxetane ring.[4]

-

Role of Oxetane: The oxetane is used as a spacer that modulates the reactivity of the acrylamide warhead. It provides the necessary geometry for the covalent bond with Cys481 while improving the compound's overall solubility compared to a carbocyclic linker.

Fenebrutinib (Genentech)

A non-covalent BTK inhibitor for multiple sclerosis.

-

Design Choice: The oxetane was introduced to replace a cyclic ether/alkyl motif.

-

Outcome: The oxetane ring significantly improved the metabolic stability profile by blocking a site of rapid oxidative clearance, while simultaneously lowering the LogD to improve oral bioavailability.

ALDH1A1 Inhibitors (Larsen Group)

In the optimization of aldehyde dehydrogenase inhibitors, replacing a gem-dimethyl group with an oxetane:

-

Maintained potency (IC₅₀ ~0.08 µM).

-

Improved metabolic stability (t₁/₂ increased >60 min in microsomes).[6]

-

Abolished the CD133+ tumor stem cell pool, validating the bioisostere in a phenotypic context.

References

-

Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[1][2][3][4][7][6][8][9][10] Angewandte Chemie International Edition.[6] Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][3][4][5][7][10] Chemical Reviews.[7] Link

-

Mousseau, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns.[1][2][3][4][7][6][8][9][10] Journal of Medicinal Chemistry.[7] Link

-

Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis.[1][2][3][4][5][7][6][9][10][11] Angewandte Chemie International Edition.[6] Link

-

Dubois, M. A. J., et al. (2021).[10] Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry.[3] Link

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Physicochemical Properties of Oxetanylpiperazine Salts: A Technical Guide

This guide details the physicochemical behavior, salt selection strategies, and characterization protocols for oxetanylpiperazine derivatives, specifically focusing on the 1-(oxetan-3-yl)piperazine motif. This scaffold is a critical bioisostere in modern medicinal chemistry, used to modulate basicity and lipophilicity while improving metabolic stability compared to traditional N-alkyl piperazines.

Introduction: The Oxetane Advantage

In drug discovery, the oxetanylpiperazine moiety (specifically N-(oxetan-3-yl)piperazine) serves as a strategic bioisostere for N-methyl or N-ethyl piperazines. The oxetane ring—a strained, four-membered cyclic ether—introduces unique electronic and steric properties:

-

Basicity Modulation: The electron-withdrawing inductive effect (

) of the oxetane oxygen lowers the pKa of the proximal piperazine nitrogen, reducing the risk of hERG channel inhibition and improving membrane permeability. -

Solubility & Lipophilicity: The oxetane ring is lipophilicity-neutral (low LogD) but highly polar, significantly enhancing aqueous solubility compared to gem-dimethyl or cycloalkyl analogs.

-

Metabolic Stability: Unlike N-methyl groups, which are prone to oxidative demethylation, the oxetane ring is generally metabolically robust, though it possesses specific chemical vulnerabilities under acidic conditions.

Chemical Architecture & Electronic Profile

Basicity and Protonation Sites

The 1-(oxetan-3-yl)piperazine scaffold contains two distinct nitrogen centers with divergent pKa values. Understanding this differential basicity is the cornerstone of rational salt selection.

| Site | Chemical Environment | Estimated pKa | Protonation Priority |

| N4 (Distal) | Secondary amine (aliphatic) | 9.6 – 9.8 | Primary (First equivalent of acid) |

| N1 (Proximal) | Tertiary amine attached to oxetane | 5.8 – 6.5 | Secondary (Requires strong acid/excess) |

-

The "Oxetane Effect": The oxetane ring lowers the pKa of N1 by approximately 2–3 log units compared to an N-ethyl group. Consequently, mono-salts are the thermodynamically preferred species. Forming a stable di-salt often requires strong mineral acids, which introduces stability risks (see Section 3).

Stability Constraints (The Acid Liability)

While oxetanes are more stable than epoxides, they function as "spring-loaded" ethers. The ring strain (~106 kJ/mol) makes them susceptible to acid-catalyzed ring opening (hydrolysis), particularly in monosubstituted oxetanes like 1-(oxetan-3-yl)piperazine.

-

Risk Factor: Strong Brønsted acids (HCl, H₂SO₄) or Lewis acids can protonate the ether oxygen, triggering nucleophilic attack (e.g., by Cl⁻ or H₂O) and ring cleavage.

-

Mitigation: Use weaker organic acids (pKa > 2) or strictly control stoichiometry to protonate only the distal N4 nitrogen, leaving the oxetane-proximal N1 and the ether oxygen unperturbed.

Salt Selection Strategy

Do not default to Hydrochloride salts. For oxetanylpiperazines, the salt form must balance solubility with the chemical integrity of the ether ring.

Recommended Counter-ions

| Acid Class | Examples | Suitability | Rationale |

| Dicarboxylic Acids | Fumaric, Succinic, Adipic | High | Forms stable 2:1 (Base:Acid) or 1:1 adducts; pKa prevents ether protonation. |

| Organic Sulfonates | Methanesulfonic, Tosylic | Medium | Good for solubility; non-nucleophilic anions reduce ring-opening risk compared to halides. |

| Hydroxy Acids | L-Tartaric, Citric | High | Excellent solubility; tartrates often yield non-hygroscopic crystalline forms. |

| Mineral Acids | HCl, HBr, H₂SO₄ | Low/Caution | High risk of acid-catalyzed ring opening during stress testing or gastric simulation. |

Decision Matrix

The following decision tree outlines the logic for selecting the optimal salt form, prioritizing the stability of the oxetane ring.

Figure 1: Strategic workflow for oxetanylpiperazine salt selection, integrating a critical stability checkpoint.

Experimental Protocols

Protocol A: Salt Screening with Stability Monitoring

Objective: Identify a crystalline salt form without degrading the oxetane ring.

Reagents:

-

1-(Oxetan-3-yl)piperazine (1.0 eq)[1]

-

Acid Counter-ions (0.95 eq to prevent excess acidity)

-

Solvents: Isopropanol (IPA), Ethanol, Ethyl Acetate, THF.

Procedure:

-

Dissolution: Dissolve the free base in the minimum volume of solvent at 40°C.

-

Acid Addition: Add the acid (dissolved in the same solvent) dropwise. Crucial: Maintain temperature < 50°C to prevent thermal ring opening.

-

Crystallization: Allow the mixture to cool slowly to room temperature (RT) over 4 hours. If no precipitate forms, cool to 4°C.

-

Harvest: Filter the solids and dry under vacuum at 40°C.

-

Validation (The "Oxetane Check"):

-

Dissolve a sample of the salt in DMSO-d6.

-

¹H NMR Analysis: Focus on the oxetane protons (multiplets around 4.5–4.8 ppm).

-

Look for: Disappearance of the oxetane signal or appearance of "open-chain" signals (e.g., -CH₂CH₂OH triplets or -CH₂Cl signals if HCl was used).

-

Criterion: >99% retention of the integral for the oxetane ring protons.

-

Protocol B: Hygroscopicity & Solid-State Profiling

Objective: Determine the physical stability of the salt.

Procedure:

-

DVS Analysis: Subject 10–20 mg of the salt to Dynamic Vapor Sorption (DVS) cycling (0% → 90% → 0% RH) at 25°C.

-

Classification:

-

Non-hygroscopic: < 0.2% weight gain.

-

Hygroscopic: > 2% weight gain (Common for piperazine salts).

-

Deliquescent: Sample liquefies.[2]

-

-

XRPD: Perform X-Ray Powder Diffraction before and after DVS to detect polymorphic transitions or hydration (e.g., conversion to a hydrate form).

Degradation Pathway Visualization

Understanding the failure mode is essential for troubleshooting. The diagram below illustrates the acid-catalyzed ring-opening pathway that must be avoided.

Figure 2: Acid-catalyzed degradation mechanism of the oxetane ring. Salt formation must avoid conditions that drive the equilibrium toward the activated oxetonium ion.

Summary of Predicted Properties

Based on structural analysis and literature precedents for piperazine/oxetane systems:

| Property | Free Base | HCl Salt (Mono) | Fumarate Salt (2:1) |

| Melting Point | Low (< 60°C) or Oil | High (> 150°C) | High (> 140°C) |

| Aqueous Solubility | Moderate | High (> 50 mg/mL) | High (> 30 mg/mL) |

| Hygroscopicity | Low | High (Risk of deliquescence) | Low/Moderate |

| Chemical Stability | Good (Base stable) | Risk (Acid labile) | Excellent (Buffered) |

| Crystallinity | Poor (Waxy) | Good | Excellent |

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group." Journal of Medicinal Chemistry. Link

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters. Link

-

Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. Link

-

PubChem. "1-(Oxetan-3-yl)piperazine Compound Summary."[1] National Center for Biotechnology Information. Link

-

BenchChem. "A Technical Guide to the Physicochemical Properties of Piperazine Salts." BenchChem Technical Library. Link

Sources

Technical Guide: Role of 1-(Oxetan-3-yl)piperazine in PROTAC Design

This guide outlines the strategic application of 1-(Oxetan-3-yl)piperazine (CAS: 1254115-23-5) in the design of Proteolysis Targeting Chimeras (PROTACs). It moves beyond basic definitions to explore the "linkerology" mechanics, physicochemical modulation, and synthetic protocols required to utilize this motif for rescuing difficult-to-drug targets.

Part 1: The Strategic Imperative

In PROTAC development, the linker is often the primary failure point. Traditional polyethylene glycol (PEG) linkers, while soluble, often suffer from high conformational entropy (reducing binary affinity) and oxidative instability. Conversely, alkyl chains offer stability but poor solubility, leading to aggregation.

1-(Oxetan-3-yl)piperazine has emerged as a high-value "bioisosteric hybrid" that bridges this gap. It combines the structural rigidity of a piperazine ring with the unique electronic and polar properties of the oxetane moiety.

Core Advantages of the Motif

| Feature | Mechanism of Action | Impact on PROTAC |

| pKa Modulation | The electron-withdrawing oxetane ring lowers the pKa of the attached piperazine nitrogen (approx. 6.0–6.5 vs. 8.0+ for N-alkyl). | Improved Permeability: Reduces ionization at physiological pH, facilitating passive membrane transport while maintaining solubility in acidic lysosomes. |

| Metabolic Shielding | The oxetane ring is sterically bulky and electronically distinct, blocking N-dealkylation pathways common in standard piperazines. | Extended Half-life: Reduces clearance by cytochrome P450 enzymes (CYP3A4/2D6). |

| Solubility/LogD | Oxetane acts as a "polar shield" (dipole moment ~2.0 D) without the lipophilicity penalty of alkyl groups or the floppy nature of PEGs. | Druggability: Lowers LogD to the optimal range (2–3) for oral bioavailability. |

| Vector Definition | The piperazine provides a defined exit vector (chair conformation), unlike flexible chains. | Cooperativity: Enhances the formation of a stable Ternary Complex (POI-Linker-E3).[1] |

Part 2: Design Principles & Integration

The 1-(Oxetan-3-yl)piperazine moiety is typically deployed in two specific architectural roles within a PROTAC:

The "Solubility Cap" (Terminal Modification)

When a Warhead or E3 ligand contains a solvent-exposed amine, replacing a standard N-methyl or N-ethyl group with an N-oxetanyl group can drastically improve the physicochemical profile.

-

Scenario: Your VHL-based PROTAC is potent but insoluble.

-

Solution: Install the 1-(Oxetan-3-yl)piperazine motif at the solvent front of the VHL ligand. This acts as a "polar buoy," keeping the molecule in solution without interfering with the binding pocket.

The Linker Core (Linear Integration)

The secondary amine of 1-(Oxetan-3-yl)piperazine (position 4) serves as the attachment point to the PROTAC linker chain.

-

Structure: [Warhead] — [Alkyl/PEG Spacer] — [Piperazine-Oxetane] — [E3 Ligand]

-

Logic: The piperazine acts as a rigid "kink" to direct the chain, while the oxetane prevents the nitrogen from becoming a metabolic liability.

Decision Logic for Linker Selection

The following diagram illustrates when to deploy this specific motif versus standard PEGs or Alkyls.

Figure 1: Decision matrix for selecting 1-(Oxetan-3-yl)piperazine based on ADME failures of standard linkers.

Part 3: Experimental Protocol

Synthesis of an Oxetane-Piperazine Modified Linker

This protocol describes the coupling of 1-(Oxetan-3-yl)piperazine to a halo-alkyl linker attached to a Thalidomide derivative (E3 ligand). This creates a rigidified, soluble linker segment.[2]

Reagents:

-

Compound A: 1-(Oxetan-3-yl)piperazine (1.0 eq) [CAS: 1254115-23-5][3][4]

-

Compound B: Thalidomide-O-alkyl-Bromide (Linker-E3 precursor) (1.0 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Anhydrous) or Acetonitrile

-

Catalyst: KI (Potassium Iodide) (0.1 eq) - Optional, accelerates SN2

Step-by-Step Methodology:

-

Preparation:

-

Dissolve Compound B (Thalidomide-linker-Br) in anhydrous DMF (0.1 M concentration) in a flame-dried round-bottom flask under Nitrogen/Argon atmosphere.

-

Add KI (0.1 eq) and stir for 10 minutes to activate the alkyl halide (Finkelstein exchange in situ).

-

-

Coupling (SN2 Reaction):

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Add 1-(Oxetan-3-yl)piperazine (1.0 eq) dropwise. Note: Ensure the piperazine is fully dissolved; mild heating (40°C) may be required if it is a salt form.

-

-

Reaction Monitoring:

-

Heat the mixture to 60°C and stir for 4–12 hours.

-

TLC/LC-MS Check: Monitor the disappearance of the bromide starting material (Compound B) and the appearance of the product mass [M+H]+. The oxetane ring is stable under these basic conditions.

-

-

Work-up & Purification:

-

Dilute reaction with EtOAc and wash with water (x3) and brine (x1). Crucial: Do not use highly acidic washes (pH < 2) for prolonged periods, as the oxetane ring can open under strong acidic stress, though it is relatively stable compared to epoxides.

-

Dry over Na2SO4, filter, and concentrate.

-

Purification: Flash column chromatography (DCM/MeOH gradient). The oxetane-piperazine product is polar; expect elution at 5–10% MeOH.

-

-

Validation:

-

1H NMR: Verify the diagnostic oxetane signals (multiplets around 4.5–4.8 ppm) and the piperazine protons.

-

Solubility Assay: Compare the thermodynamic solubility of the final PROTAC against a control (e.g., N-methyl piperazine analog) in PBS (pH 7.4).

-

Synthesis Workflow Visualization

Figure 2: Synthetic route for incorporating the oxetane-piperazine motif via nucleophilic substitution.

Part 4: Critical Considerations & Troubleshooting

-

Acid Sensitivity: While oxetanes are more stable than epoxides, they can undergo ring-opening hydrolysis in strong acids (e.g., TFA deprotection of Boc groups elsewhere in the molecule). Recommendation: Use HCl/Dioxane for deprotection steps if possible, or minimize TFA exposure time at 0°C.

-

Stereochemistry: The oxetane ring is achiral, but the piperazine chair conformation can create distinct vectors. Ensure your docking models account for the puckering of the piperazine ring.

-

Metabolite Identification: If in vivo clearance remains high, check for oxidation on the oxetane ring (rare) or the carbon alpha to the piperazine. The oxetane itself is generally a "metabolic sink" (stable).

References

-

Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[5][6][7][8] Angewandte Chemie International Edition. [Link]

-

Stepan, A. F., et al. (2011). "Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as potent and selective inhibitors of voltage-gated sodium channel Nav1.7." Journal of Medicinal Chemistry. [Link]

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][9] Chemical Reviews. [Link]

-

Bembenek, S. D., et al. (2021). "The Role of Linkers in PROTAC Design: A Review." Journal of Medicinal Chemistry. [Link] (Contextual grounding for piperazine linkers).

-

Fenebrutinib (GDC-0853) Case Study: Example of oxetane-piperazine motif usage for pKa modulation in clinical candidates. American Chemical Society. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. precisepeg.com [precisepeg.com]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-(Oxetan-3-yl)piperazine: A Modern Building Block for Engineering Superior Protein Degraders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, capable of addressing disease targets previously considered "undruggable." At the heart of this revolution are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which are composed of a target-binding ligand, an E3 ligase ligand, and a connecting linker.[1][2][3] The linker is not merely a spacer but a critical determinant of a degrader's physicochemical and pharmacokinetic properties. This guide focuses on 1-(Oxetan-3-yl)piperazine, a contemporary building block that uniquely combines the advantageous features of both oxetane and piperazine rings to optimize degrader design. By leveraging this core, researchers can systematically enhance aqueous solubility, modulate lipophilicity, improve metabolic stability, and fine-tune the conformational rigidity of the linker, thereby accelerating the development of potent and drug-like protein degraders.

Introduction: The Linker's Pivotal Role in Targeted Protein Degradation

The TPD field is rapidly advancing, moving beyond proof-of-concept to clinical applications. The success of a PROTAC hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][4] While the selection of target and E3 ligands is paramount, the linker connecting them plays a multifaceted role that is crucial for efficacy. It dictates the spatial orientation of the two ligands, influences cell permeability, aqueous solubility, and metabolic stability, and can significantly impact the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule.[5][6]

The introduction of rigid, saturated heterocyclic scaffolds into linkers, such as piperazine, has become a popular strategy to improve solubility and conformational control.[4][7] The further incorporation of an oxetane ring, a small, polar heterocycle, offers an additional layer of property modulation, making 1-(Oxetan-3-yl)piperazine a particularly attractive building block for modern degrader design.[8][9]

The 1-(Oxetan-3-yl)piperazine Core: A Physicochemical Deep Dive

The 1-(Oxetan-3-yl)piperazine moiety offers a unique constellation of properties that address common challenges in degrader development, such as poor solubility and high lipophilicity.

Structural Features and Physicochemical Properties

The core combines the six-membered piperazine ring with a four-membered oxetane ring. This combination results in a desirable balance of rigidity and polarity.

| Property | Value | Source |

| CAS Number | 1254115-23-5 | [10][11][12] |

| Molecular Formula | C7H14N2O | [10][11][12] |

| Molecular Weight | 142.20 g/mol | [10][12][13] |

| Appearance | Colorless to light yellow liquid | [10][11] |

| Computed LogP | -0.7 | [12][13] |

| Topological Polar Surface Area (TPSA) | 24.5 Ų | [12][13] |

| Hydrogen Bond Acceptors | 3 | [12][13] |

| Hydrogen Bond Donors | 1 | [12][13] |

The Impact of the Oxetane Ring

The oxetane moiety is a game-changer in medicinal chemistry. It is a compact, polar, and sp³-rich motif that can significantly improve a molecule's drug-like properties.[9]

-

Enhanced Solubility: The oxetane ring is a potent tool for increasing aqueous solubility. It can replace less desirable functionalities like gem-dimethyl or carbonyl groups, leading to a profound increase in solubility, sometimes by orders of magnitude.[8] This is a critical advantage for PROTACs, which often suffer from poor solubility due to their high molecular weight.

-

Metabolic Stability: The incorporation of an oxetane can enhance metabolic stability by blocking sites of oxidation.[8][14]

-

Reduced Lipophilicity: The polarity of the oxetane helps to lower the lipophilicity of the molecule, which can be beneficial for improving the overall ADME profile.[14][15]

-

Basicity Modulation: As an electron-withdrawing group, the oxetane can reduce the basicity of the adjacent piperazine nitrogen.[14][16] This fine-tuning of pKa can be crucial for optimizing cell permeability and avoiding off-target effects like hERG inhibition.[16]

The Role of the Piperazine Ring

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[17][18][19]

-

Improved Physicochemical Properties: The piperazine moiety is often incorporated to enhance the hydrophilic character of a molecule and optimize its pharmacokinetic properties.[19]

-

Synthetic Versatility: The two nitrogen atoms of the piperazine ring provide versatile handles for synthetic modification, allowing for the straightforward incorporation of the building block into linker chains.[5][18]

-

Conformational Rigidity: The piperazine ring introduces a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4][]

Synthetic Accessibility and Incorporation into Protein Degraders

1-(Oxetan-3-yl)piperazine is commercially available from various suppliers, making it readily accessible for research and development.[10][11][13][21][22] It is typically sold as a free base or as a hydrochloride salt.[23]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a modular process that involves the sequential attachment of the target ligand, the linker, and the E3 ligase ligand.[2][24] The 1-(Oxetan-3-yl)piperazine building block can be readily incorporated into the linker through standard amide bond formation or reductive amination chemistries.

Step-by-Step Protocol: Synthesis of a Model PROTAC Intermediate

This protocol describes the coupling of a carboxylic acid-functionalized target ligand to the 1-(Oxetan-3-yl)piperazine core.

Materials:

-

Target ligand with a carboxylic acid handle (1.0 eq)

-

1-(Oxetan-3-yl)piperazine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the target ligand (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Coupling: Add a solution of 1-(Oxetan-3-yl)piperazine (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired target ligand-linker intermediate.

-

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Impact on ADME Properties of Protein Degraders

The incorporation of the 1-(Oxetan-3-yl)piperazine core can have a profound and positive impact on the overall ADME profile of a protein degrader.

Permeability and Efflux

The balance of lipophilicity and polarity is critical for achieving good cell permeability. While the piperazine moiety can increase polarity, potentially reducing passive diffusion, the overall impact on permeability will depend on the properties of the entire PROTAC molecule. The modulation of the piperazine's basicity by the adjacent oxetane can be advantageous in navigating the complex interplay of passive and active transport across cell membranes.[5]

In Vitro and In Vivo Stability

The inherent stability of the oxetane and piperazine rings contributes to the overall metabolic stability of the degrader. The oxetane can shield adjacent positions from metabolic attack, while the piperazine, when appropriately substituted, can also exhibit good metabolic stability.[4][8]

Case Studies and Future Outlook

The use of oxetane- and piperazine-containing linkers in protein degraders is an active area of research. Several recent publications and patent applications describe the use of these motifs to improve the properties of degraders targeting a wide range of proteins. The 1-(Oxetan-3-yl)piperazine building block is well-positioned to become a staple in the toolkit of medicinal chemists working in the TPD field.

Conclusion

1-(Oxetan-3-yl)piperazine is a powerful and versatile building block for the design and synthesis of next-generation protein degraders. Its unique combination of an oxetane and a piperazine ring provides a robust solution to many of the challenges associated with developing drug-like PROTACs. By judiciously incorporating this core into linker scaffolds, researchers can significantly improve the aqueous solubility, metabolic stability, and overall ADME profile of their degraders, thereby increasing the probability of success in bringing these innovative therapeutics to the clinic.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Global Supply of 1-(Oxetan-3-yl)piperazine.

- AChemBlock. 1-(Oxetan-3-yl)piperazine 97% | CAS: 1254115-23-5.

- Royal Society of Chemistry. E3 ligase ligand chemistries: from building blocks to protein degraders. 2022.

- ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. 2025.

- PubChem. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287.

- Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. 2021.

- Chemsrc.com. 1-(oxetan-3-yl)piperazine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd. 2024.

- PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry.

- ChemScene. 1254115-23-5 | 1-(Oxetan-3-yl)piperazine.

- Pipzine Chemicals. 1-(Oxetan-3-yl)piperazine Supplier & Manufacturer in China.

- BLD Pharm. 1369338-92-0|1-(Oxetan-3-yl)piperazine hydrochloride.

- ACS Publications. Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. 2023.

- Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 2026.

- Sigma-Aldrich. Degrader Building Blocks for Targeted Protein Degradation.

- PubMed Central. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. 2022.

- Cresset Group. Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. 2024.

- ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. 2024.

- Life Chemicals. Degrader Building Blocks for Targeted Protein Degradation | Custom Synthesis Services. 2023.

- Taylor & Francis Online. Full article: Synthetic oxetanes in drug discovery: where are we in 2025?.

- Europe PMC. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.

- WuXi AppTec. Targeted Protein Degrader | WuXi RCS-Research Chemistry Services.

- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. 2020.

- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- PharmaBlock. Oxetanes in Drug Discovery.

- BOC Sciences. Piperazine & Triazole Linkers - Functional PROTAC Tools.

Sources

- 1. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cresset-group.com [cresset-group.com]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. explorationpub.com [explorationpub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 1-(Oxetan-3-yl)piperazine 97% | CAS: 1254115-23-5 | AChemBlock [achemblock.com]

- 12. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. img01.pharmablock.com [img01.pharmablock.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 21. 1-(oxetan-3-yl)piperazine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 22. 1-(Oxetan-3-yl)piperazine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 23. 1369338-92-0|1-(Oxetan-3-yl)piperazine hydrochloride|BLD Pharm [bldpharm.com]

- 24. Targeted Protein Degrader | WuXi RCS-Research Chemistry Services,small molecule discovery [rcs.wuxiapptec.com]

The Rise of the Oxetane Moiety: A Technical Guide to the Discovery of Novel 1-(Oxetan-3-yl)piperazine Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is a perpetual challenge. The 1-(Oxetan-3-yl)piperazine scaffold has emerged as a privileged structural motif, offering a unique combination of physicochemical properties that address key challenges in drug design, including solubility, metabolic stability, and lipophilicity. This technical guide provides an in-depth exploration of the discovery process for novel derivatives built upon this core, moving beyond theoretical concepts to deliver field-proven insights and actionable experimental protocols. We will dissect the strategic rationale for incorporating the oxetane ring, detail robust synthetic methodologies, present comprehensive biological evaluation workflows using relevant case studies, and explore the nuanced structure-activity relationships that drive successful drug discovery campaigns.

The Strategic Imperative for the 1-(Oxetan-3-yl)piperazine Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, present in numerous approved drugs due to its versatile synthetic handles and ability to modulate pharmacokinetics.[1][2] However, unsubstituted piperazines often introduce high basicity (pKa), which can lead to off-target effects and undesirable physicochemical properties. The strategic incorporation of an oxetane ring, a four-membered cyclic ether, directly addresses these limitations.

The oxetane moiety is not merely a passive linker; it is an active modulator of molecular properties:

-

Basicity Attenuation: The electron-withdrawing nature of the oxetane's oxygen atom significantly lowers the pKa of the adjacent piperazine nitrogen. This fine-tuning of basicity is critical for optimizing target engagement and reducing interactions with off-targets like the hERG channel.

-

Improved Solubility and Reduced Lipophilicity: The polar nature of the oxetane ring enhances aqueous solubility while simultaneously lowering the lipophilicity (LogD) of the parent molecule. This balance is crucial for achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Metabolic Stability: The 1-(Oxetan-3-yl)piperazine motif often serves as a more metabolically stable isostere for other groups, such as morpholines, preventing metabolic vulnerabilities that can truncate a drug's half-life.[3]

-

Three-Dimensionality: The sp³-rich, puckered structure of the oxetane ring introduces conformational rigidity and three-dimensionality, which can enhance binding affinity and selectivity by allowing for more precise interactions with the target protein.[3]

A prime example of this strategy in action is the development of Fenebrutinib (GDC-0853) , a potent and selective noncovalent inhibitor of Bruton's tyrosine kinase (BTK).[4] While not a direct 1-(Oxetan-3-yl)piperazine derivative, the principles of incorporating a related oxetanyl-containing fragment were key to its success, demonstrating the power of this motif in optimizing drug-like properties.[5] Similarly, the discovery of Lanraplenib (GS-9876) , a selective spleen tyrosine kinase (SYK) inhibitor, showcases the utility of the piperazine-oxetane moiety in achieving a once-daily dosing profile by improving metabolic stability.[6][7]

Synthesis of the Core Scaffold and its Derivatives

The discovery of novel derivatives hinges on the efficient and versatile synthesis of the core structure and its subsequent elaboration. The key synthetic challenge lies in the formation of the C-N bond between the 1-(Oxetan-3-yl)piperazine core and various aromatic or heteroaromatic systems.

General Synthetic Workflow

The overall process can be visualized as a modular approach, starting with the commercially available 1-(Oxetan-3-yl)piperazine and coupling it with a diverse range of (hetero)aryl halides or other electrophiles.

Caption: General synthetic workflow for novel derivatives.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the N-arylation of piperazines due to its broad substrate scope and functional group tolerance.[8]

Objective: To couple 1-(Oxetan-3-yl)piperazine with a representative aryl bromide (e.g., 4-bromopyridine derivative).

Materials:

-

1-(Oxetan-3-yl)piperazine (1.1 eq)

-

Aryl bromide (1.0 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To a dry, oven-baked flask, add the aryl bromide, sodium tert-butoxide, and XPhos ligand. The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.

-

Reagent Addition: Add Pd₂(dba)₃ to the flask under the inert atmosphere.

-

Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the 1-(Oxetan-3-yl)piperazine.

-

Reaction: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl-1-(oxetan-3-yl)piperazine derivative.

Self-Validation Note: The success of this reaction is critically dependent on maintaining anhydrous and anaerobic conditions. The choice of ligand and base may need to be optimized for different aryl halide substrates. For electron-deficient heteroaryl chlorides, a Nucleophilic Aromatic Substitution (SNAr) may be a more efficient alternative.

Biological Evaluation: A Case Study in Kinase Inhibition

The discovery of novel derivatives is driven by their biological activity. Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases.[5] The 1-(Oxetan-3-yl)piperazine scaffold has proven effective in developing potent BTK inhibitors like Fenebrutinib.[4]

Target Rationale: The BTK Signaling Pathway

BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][3] Antigen binding to the BCR initiates a signaling cascade, leading to the activation of BTK, which in turn phosphorylates downstream substrates like PLCγ2. This cascade ultimately promotes B-cell proliferation, survival, and differentiation.[9] Inhibiting BTK effectively shuts down this pro-survival signaling.

Caption: The B-Cell Receptor signaling pathway and BTK inhibition.

Detailed Experimental Protocol: In Vitro BTK Kinase Assay

This protocol describes a luminescent assay to determine the in vitro potency (IC₅₀) of a test compound against BTK. The assay measures the amount of ADP produced, which correlates with kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the BTK kinase reaction occurs, converting ATP to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal.[10]

Materials:

-

Recombinant human BTK enzyme

-

Poly (4:1 Glu, Tyr) peptide substrate

-

ATP

-

BTK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[10]

-

Test compounds (1-(Oxetan-3-yl)piperazine derivatives) serially diluted in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Reaction Setup: Prepare a master mix containing BTK Kinase Buffer, ATP (e.g., 10 µM final concentration), and the peptide substrate.

-

Compound Addition: Dispense a small volume (e.g., 1 µL) of serially diluted test compound or DMSO (vehicle control) into the wells of the assay plate.

-

Enzyme Addition: Add the BTK enzyme to the master mix and immediately dispense into the wells containing the test compounds to start the reaction.

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the ADP produced and thus to BTK activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation Note: It is crucial to ensure the kinase reaction is within the linear range. This can be verified by running enzyme and ATP titrations prior to compound screening. The final DMSO concentration should be kept low (typically ≤1%) to avoid assay interference.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from biological assays fuels the iterative process of lead optimization. The goal is to systematically modify the chemical structure to improve potency, selectivity, and ADME properties.

Case Study: Fenebrutinib SAR Insights

The discovery of Fenebrutinib provides a compelling example of how SAR guides drug design. Early leads in the program suffered from issues like high hepatocyte cytotoxicity, which was correlated with high LogD and pKa.[5] The introduction of polar, sp³-rich motifs was a key strategy to mitigate these liabilities.

| Compound ID | R Group (Modification) | BTK IC₅₀ (nM) | pKa (Piperazine) | LogD | Key Insight |

| Lead Cmpd | -H | 16 | ~8.0 | > 3.5 | Potent but high pKa and LogD, leading to toxicity concerns.[5] |

| Analog A | -CH₃ | 12 | ~8.1 | > 3.6 | Simple alkylation does not address liability issues. |

| Analog B | -CH₂OH | 25 | ~7.5 | ~2.8 | Introduction of polarity improves LogD but slightly reduces potency. |

| Fenebrutinib Analog | Oxetanyl-containing moiety | 0.91 | ~6.5 | ~2.5 | Incorporation of the oxetanyl group dramatically lowers pKa and LogD while significantly boosting potency.[5] |

Note: Data is illustrative, based on published findings for the Fenebrutinib program.[5]

The data clearly demonstrates the transformative impact of the oxetane-containing fragment. It simultaneously improved the physicochemical profile (lower pKa, lower LogD) and enhanced target potency, a highly desirable outcome in drug discovery. This "magic methyl" effect, but with a larger, more functional group, underscores the power of this scaffold.

Conclusion and Future Perspectives

The 1-(Oxetan-3-yl)piperazine scaffold represents a significant advancement in the medicinal chemist's toolkit. Its ability to confer favorable physicochemical properties makes it an invaluable component in the design of next-generation therapeutics. This guide has provided a framework for the discovery of novel derivatives, from the strategic rationale and synthetic execution to detailed biological evaluation and SAR-driven optimization. As our understanding of complex biological targets deepens, the unique properties of this scaffold will undoubtedly continue to drive the discovery of innovative medicines for a wide range of human diseases.

References

-

GDC 0853, Fenebrutinib. New Drug Approvals. (2016). [Link]

-

Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853. ACS Publications. (2018). [Link]

-

Development of a Fast and Sensitive UPLC–MS/MS Analytical Methodology for Fenebrutinib Estimation in Human Liver Microsomes: In Vitro and In Silico Metabolic Stability Evaluation. MDPI. (2023). [Link]

-

Synthesis of Lanraplenib. Synfacts. (2020). [Link]

-

Genentech's Fenebrutinib Maintains Near-Complete Suppression of Disease Activity and Disability Progression for up to Two Years in People With Relapsing Multiple Sclerosis. Genentech. (2025). [Link]

-

Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. ACS Publications. (2017). [Link]

-

B Cell Receptor Signaling Pathway and Inhibition of BTK. ResearchGate. (n.d.). [Link]

-

Terminating B cell receptor signaling. PMC - NIH. (n.d.). [Link]

-

BTK Activity Assay. BellBrook Labs. (n.d.). [Link]

-

Investigation of Fenebrutinib Metabolism and Bioactivation Using MS Methodology in Ion Trap LC/MS. ResearchGate. (2025). [Link]

-

Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. PMC - NIH. (2020). [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. (2025). [Link]

-

BTK Assay Kit. BPS Bioscience. (n.d.). [Link]

-

Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. ACS Publications. (2020). [Link]

-

Development of 5-HT1A Receptor Radioligands to Determine Receptor Density and Changes in Endogenous 5-HT. PubMed. (n.d.). [Link]

-

Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. RSC Publishing. (2025). [Link]

-

B Cell Receptor Signaling Pathway. Boster Bio. (n.d.). [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. (n.d.). [Link]

-

Phase 2 Data Highlight Fenebrutinib's Impact on Brain Lesions in Relapsing Multiple Sclerosis. NeurologyLive. (2023). [Link]

-

Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. ResearchGate. (n.d.). [Link]

-

B-cell receptor. Wikipedia. (n.d.). [Link]

Sources

- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 2. neurologylive.com [neurologylive.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Terminating B cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. B-cell receptor - Wikipedia [en.wikipedia.org]

- 9. bosterbio.com [bosterbio.com]

- 10. promega.com [promega.com]

Technical Guide: 1-(Oxetan-3-yl)piperazine Hemioxalate for Lead Compound Identification

Executive Summary

In the Hit-to-Lead (H2L) phase of drug discovery, medicinal chemists frequently encounter the "lipophilicity trap," where potency optimization drives molecular weight and LogP upwards, compromising metabolic stability and solubility. 1-(Oxetan-3-yl)piperazine hemioxalate represents a high-value building block designed to resolve this paradox.

By replacing traditional N-alkyl or N-cycloalkyl groups with the oxetan-3-yl moiety, researchers can significantly lower lipophilicity (LogD) and modulate basicity (pKa) while retaining steric coverage. This guide provides a technical analysis of this compound’s utility, a validated synthesis protocol, and the mechanistic rationale for its deployment in lead optimization.

Part 1: Structural Rationale & Physicochemical Profile

The Oxetane Advantage

The oxetane ring is widely recognized as a superior bioisostere for gem-dimethyl and carbonyl groups (Carreira et al., 2013).[1] When attached to the nitrogen of a piperazine ring, the oxetane exerts a profound electronic effect that distinguishes it from simple alkyl chains.

-

Lipophilicity Reduction: The high polarity of the oxetane oxygen (dipole moment ~2.6 D) significantly lowers the LogP of the parent molecule compared to gem-dimethyl or isopropyl analogs.

-

Basicity Modulation (pKa): The electron-withdrawing inductive effect (-I) of the oxetane oxygen reduces the pKa of the attached nitrogen. While a typical N-alkyl piperazine has a pKa ~9.0, the N-oxetan-3-yl substitution lowers this, often into the physiological range (6.5–7.5). This reduction is critical for:

-

Permeability: Increasing the fraction of neutral species at physiological pH.

-

hERG Avoidance: High basicity is a known pharmacophore for hERG channel blockade; reducing pKa mitigates this cardiotoxicity risk.

-

-

Metabolic Stability: Unlike N-methyl or N-ethyl groups, which are prone to oxidative dealkylation by Cytochrome P450s, the oxetane ring is metabolically robust and blocks labile sites.

Why the Hemioxalate Salt?

The free base, 1-(Oxetan-3-yl)piperazine, is a viscous oil or low-melting solid that can be hygroscopic and prone to air oxidation over time. The hemioxalate salt (2:1 stoichiometry of Base:Acid) provides a crystalline, non-hygroscopic solid form.

-

Stoichiometry: 2 cations [1-(Oxetan-3-yl)piperazine-H]+ : 1 anion [Oxalate]2-.

-

Handling: Facilitates precise weighing for parallel synthesis libraries and automated dispensing systems.

Comparative Data Profile

The following table illustrates the predicted physicochemical shifts when transitioning from a standard linker to the oxetane motif.

| Property | N-Isopropylpiperazine | 1-(Oxetan-3-yl)piperazine | Impact on Drug Design |

| LogP (Calc) | ~1.2 | ~ -0.7 | Improved Solubility: Massive reduction in lipophilicity. |

| pKa (N1) | ~9.2 | ~6.8 - 7.2 | Permeability/Safety: Reduced lysosomal trapping and hERG liability. |

| TPSA | 15 Ų | ~24.5 Ų | Polarity: Increased polar surface area without adding H-bond donors. |

| Metabolic Liability | High (N-dealkylation) | Low | Clearance: Improved intrinsic clearance (CLint). |

Part 2: Experimental Protocols

Synthesis of 1-(Oxetan-3-yl)piperazine Hemioxalate

Objective: Synthesize high-purity building block from commercially available oxetan-3-one. Mechanism: Reductive Amination followed by Salt Formation.

Reagents:

-

1-Boc-piperazine (to prevent over-alkylation, followed by deprotection) OR Piperazine (in large excess)

-

Sodium Triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Oxalic Acid (anhydrous)

-

Ethanol/Diethyl Ether

Protocol:

Step 1: Reductive Amination

-

Preparation: In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 equiv) and oxetan-3-one (1.2 equiv) in anhydrous DCM (0.2 M concentration).

-

Activation: Stir at room temperature for 30 minutes to allow hemiaminal formation.

-

Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution may occur.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Checkpoint 1 (TLC): Monitor disappearance of Boc-piperazine (visualize with Ninhydrin).

-

-

Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 20 minutes.

-

Extraction: Extract organic layer (3x DCM), dry over Na2SO4, and concentrate.

-

Deprotection: Treat the crude intermediate with TFA/DCM (1:4) for 2 hours, then concentrate and neutralize with basic resin or extraction to obtain the free base oil.

Step 2: Hemioxalate Salt Formation

-

Dissolution: Dissolve the free base (1-(Oxetan-3-yl)piperazine) in a minimum amount of absolute Ethanol.

-

Acid Addition: Prepare a solution of Oxalic Acid (0.5 equiv exactly) in Ethanol. Add this dropwise to the amine solution with vigorous stirring.

-

Crystallization: A white precipitate should form. If not, add Diethyl Ether until turbidity appears and cool to 4°C overnight.

-

Isolation: Filter the solid, wash with cold Ether, and dry under vacuum.

Self-Validating Quality Control

-

1H NMR (D2O or DMSO-d6): Look for the characteristic oxetane signals—a multiplet or two triplets around 4.4–4.6 ppm (4H) and the methine proton at ~3.5 ppm. The piperazine protons should appear as two multiplets.

-

Stoichiometry Check: Integration of the oxalate peak (if visible/non-exchangeable) vs. the oxetane ring protons confirms the 2:1 ratio.

Part 3: Visualization of Logic & Workflow

Diagram: The Oxetane Optimization Cycle

This diagram illustrates the decision-making logic for employing this building block to rescue a lead series.

Caption: Logic flow for rescuing a high-clearance/low-solubility hit using the oxetane bioisostere strategy.

Diagram: Synthesis Workflow

Visualizing the critical path for generating the hemioxalate salt.